molecular formula C23H22N4O3S B12186202 2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone

2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone

Cat. No.: B12186202
M. Wt: 434.5 g/mol
InChI Key: LZEMJIUGKSHGAR-UHFFFAOYSA-N
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Description

2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrimidine intermediates. These intermediates are then coupled with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the ketone group yields the corresponding alcohol .

Scientific Research Applications

2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cell surface receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furyl 4-[(4-hydroxy-5-phenylthiopheno[2,3-d]pyrimidin-2-yl)ethyl]piperazinyl ketone is unique due to its combination of a furan ring, a thiophene ring, and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N4O3S/c1-15(26-9-11-27(12-10-26)23(29)18-8-5-13-30-18)20-24-21(28)19-17(14-31-22(19)25-20)16-6-3-2-4-7-16/h2-8,13-15H,9-12H2,1H3,(H,24,25,28)

InChI Key

LZEMJIUGKSHGAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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